molecular formula C6H6Cl3NO3S B12217416 2,2,2-trichloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide

2,2,2-trichloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide

Cat. No.: B12217416
M. Wt: 278.5 g/mol
InChI Key: BFGYKUOBBIMMOB-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-N-(1,1-dioxido-2,3-dihydrothien-3-yl)acetamide is a chemical compound with the molecular formula C6H8ClNO3S It is known for its unique structure, which includes a trichloromethyl group and a dioxido-dihydrothienyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-N-(1,1-dioxido-2,3-dihydrothien-3-yl)acetamide typically involves the reaction of 2,3-dihydrothiophene-1,1-dioxide with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity 2,2,2-trichloro-N-(1,1-dioxido-2,3-dihydrothien-3-yl)acetamide.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-N-(1,1-dioxido-2,3-dihydrothien-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trichloromethyl group to a dichloromethyl or methyl group.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dichloromethyl or methyl derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trichloro-N-(1,1-dioxido-2,3-dihydrothien-3-yl)acetamide has several applications in scientific research:

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-N-(1,1-dioxido-2,3-dihydrothien-3-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The dioxido-dihydrothienyl moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trichloro-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)acetamide
  • 2,2,2-Trichloro-1-(2,2-dioxido-5-(trichloromethyl)-1,3,2-dioxathiolan-4-yl)ethanol

Uniqueness

2,2,2-Trichloro-N-(1,1-dioxido-2,3-dihydrothien-3-yl)acetamide is unique due to its specific combination of trichloromethyl and dioxido-dihydrothienyl groups, which impart distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C6H6Cl3NO3S

Molecular Weight

278.5 g/mol

IUPAC Name

2,2,2-trichloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide

InChI

InChI=1S/C6H6Cl3NO3S/c7-6(8,9)5(11)10-4-1-2-14(12,13)3-4/h1-2,4H,3H2,(H,10,11)

InChI Key

BFGYKUOBBIMMOB-UHFFFAOYSA-N

Canonical SMILES

C1C(C=CS1(=O)=O)NC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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